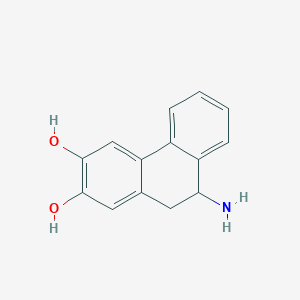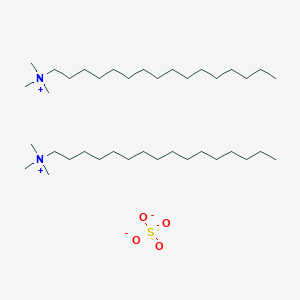
hexadecyl(trimethyl)azanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl(trimethyl)azanium;sulfate, also known as cetyltrimethylammonium sulfate, is a quaternary ammonium compound. It is widely used as a surfactant due to its ability to lower the surface tension of liquids. This compound is commonly found in various industrial and household products, including shampoos, conditioners, and other personal care items.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl(trimethyl)azanium;sulfate can be synthesized through the reaction of hexadecylamine with trimethylamine, followed by the addition of sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl(trimethyl)azanium;sulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Hexadecyl(trimethyl)azanium;sulfate has numerous applications in scientific research, including:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: This compound is employed in cell lysis buffers for the extraction of DNA and proteins from biological samples.
Medicine: this compound is used in the formulation of antiseptic and antimicrobial agents.
Industry: It is a key ingredient in the production of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of hexadecyl(trimethyl)azanium;sulfate involves its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This property makes it an effective antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl(trimethyl)azanium;sulfate can be compared with other quaternary ammonium compounds such as:
Cetrimonium bromide: Similar in structure but contains a bromide ion instead of a sulfate ion.
Cetrimonium chloride: Contains a chloride ion and is commonly used in hair conditioners and shampoos.
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
This compound is unique due to its sulfate ion, which imparts different solubility and reactivity characteristics compared to its bromide and chloride counterparts .
Eigenschaften
CAS-Nummer |
67355-36-6 |
|---|---|
Molekularformel |
C38H84N2O4S |
Molekulargewicht |
665.2 g/mol |
IUPAC-Name |
hexadecyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/2C19H42N.H2O4S/c2*1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h2*5-19H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
OHYHWAITIOIHFP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)

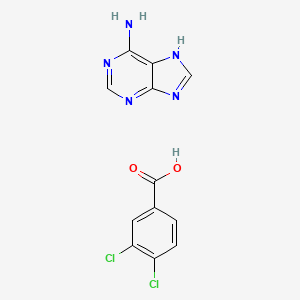
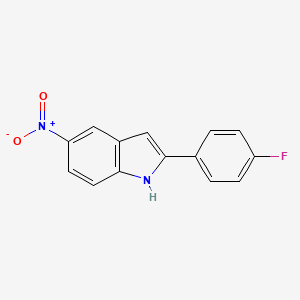
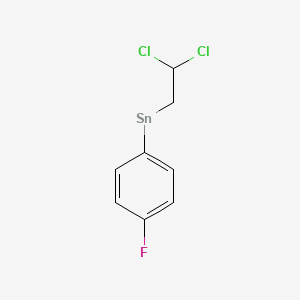
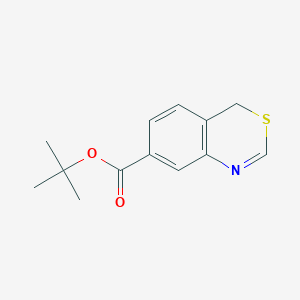
![[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane](/img/structure/B14475270.png)
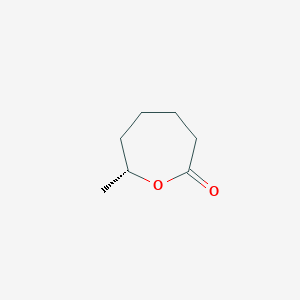
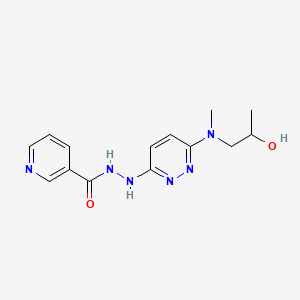
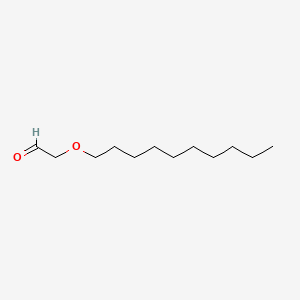
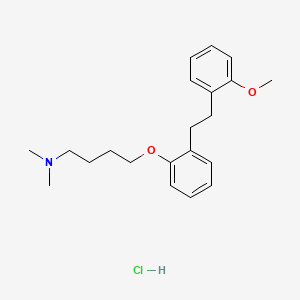
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
